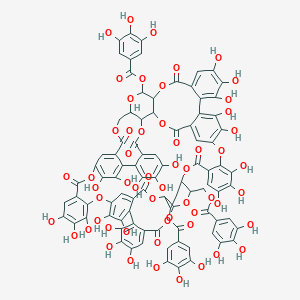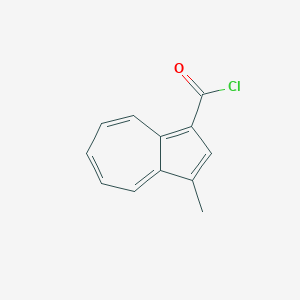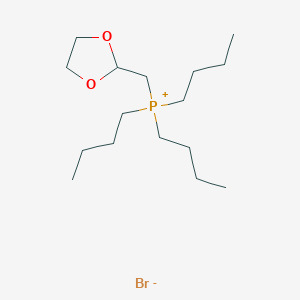
3-Acetylcyclohex-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylcyclohex-3-ene-1-carbaldehyde (ACHC) is a cyclic aldehyde that has been extensively studied for its various applications in scientific research. It is a versatile organic compound that has been synthesized using different methods. ACHC has been found to have several biochemical and physiological effects and has been used in various lab experiments.
Mechanism of Action
The mechanism of action of 3-Acetylcyclohex-3-ene-1-carbaldehyde is not yet fully understood. However, it has been found to inhibit the growth of various microorganisms by interfering with their metabolic pathways. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of several microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. It has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Acetylcyclohex-3-ene-1-carbaldehyde in lab experiments are that it is a versatile organic compound that can be easily synthesized and has various applications in scientific research. It has been found to have several biochemical and physiological effects and can be used as a starting material for the synthesis of various bioactive compounds. The limitations of using this compound in lab experiments are that it is a cyclic aldehyde that is unstable and can undergo degradation over time. It also has a low solubility in water, which can limit its use in aqueous solutions.
Future Directions
There are several future directions for the use of 3-Acetylcyclohex-3-ene-1-carbaldehyde in scientific research. One of the future directions is to explore its potential as a chiral building block for the synthesis of chiral compounds. Another future direction is to investigate its potential as an anticancer agent and to understand its mechanism of action. Further research can also be done to explore its potential as an antimicrobial and antifungal agent.
Synthesis Methods
There are various methods for the synthesis of 3-Acetylcyclohex-3-ene-1-carbaldehyde. One of the most commonly used methods is the Claisen-Schmidt condensation reaction, which involves the reaction between cyclohexanone and 3-acetylbenzaldehyde in the presence of a base catalyst. This method yields a high purity of this compound with a good yield.
Scientific Research Applications
3-Acetylcyclohex-3-ene-1-carbaldehyde has been extensively used in scientific research for various applications. It has been used as a starting material for the synthesis of various bioactive compounds such as alkaloids, flavonoids, and terpenoids. This compound has also been used as a chiral building block for the synthesis of chiral compounds. It has been found to have antimicrobial, antifungal, and antitumor activities.
properties
CAS RN |
112698-16-5 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-acetylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-7(11)9-4-2-3-8(5-9)6-10/h4,6,8H,2-3,5H2,1H3 |
InChI Key |
LGQZRWDLIGCWFW-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCC(C1)C=O |
Canonical SMILES |
CC(=O)C1=CCCC(C1)C=O |
synonyms |
3-Cyclohexene-1-carboxaldehyde, 3-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








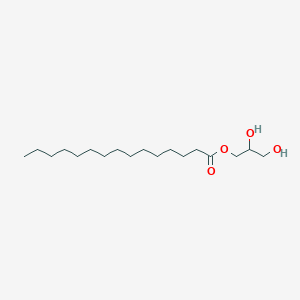
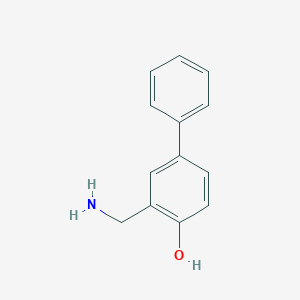
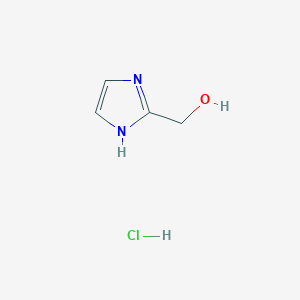

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)

